![molecular formula C14H26O2 B1381842 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid CAS No. 1803587-40-7](/img/structure/B1381842.png)
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(3-Methylpentyl)cyclohexyl]acetic acid”, also known as MPA, is a cyclohexane derivative. It is used for scientific research experiments .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is represented by the chemical formula C14H26O2 . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Derivatives
The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid and its derivatives have been utilized in various synthetic methods. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, leading to the production of novel classes of compounds in good to excellent yields. This methodology presents the first report for such an intermolecular reaction involving gabapentin, glyoxal, and isocyanide. Theoretical studies indicated that electron-donating groups enhance the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).
Structural Analysis and Properties
In another context, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid underwent a unique cyclodimerization reaction when heated, forming a racemic mixture of cis- and trans-isomeric lactone-acids. The structural elucidation of these products was detailed, emphasizing the novel nature of this reaction and its potential significance in the synthesis of complex organic structures (Nesvadba et al., 2001).
Inhibition and Functionalization
Moreover, specific derivatives of cyclohexyldiethylenetriaminepenta-acetic acid have been synthesized for labeling purposes, indicating the compound's applicability in diagnostic and therapeutic contexts, particularly when linked with the bismuth-212 α-particle emitter (Brechbiel & Gansow, 1992). Additionally, the synthesis of derivatives such as (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been documented, with these compounds showing inhibitory action against influenza virus sialidases, demonstrating the compound's utility in the development of antiviral agents (Kerrigan et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(3-methylpentyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVSPSKMPKLPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC1CCC(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


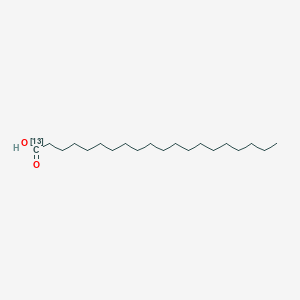
![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)


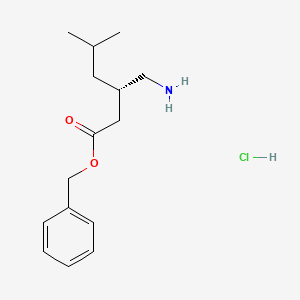
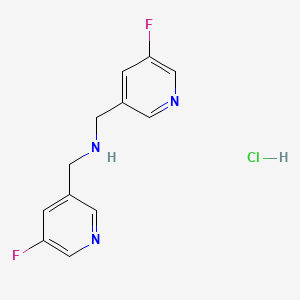
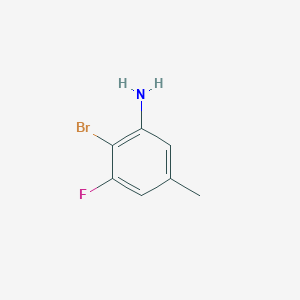
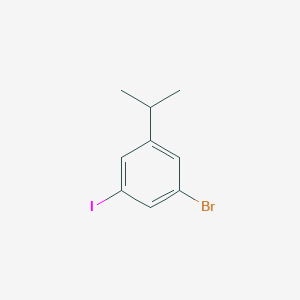
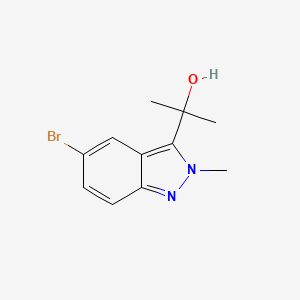
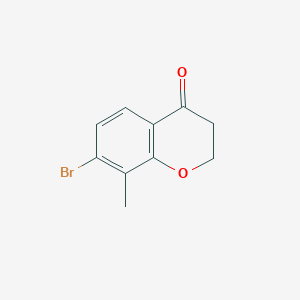
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
